Ethanol, 2,2'-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride
Description
This compound is a structurally complex ethanol derivative featuring an iminodiethanol backbone (2,2'-iminodiethanol) modified with a 2-ethoxy-3-methoxyphenethyl substituent and esterified with dicarbanilate groups. Its hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical formulations.
Properties
CAS No. |
27467-06-7 |
|---|---|
Molecular Formula |
C29H36ClN3O6 |
Molecular Weight |
558.1 g/mol |
IUPAC Name |
2-(2-ethoxy-3-methoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C29H35N3O6.ClH/c1-3-36-27-23(11-10-16-26(27)35-2)17-18-32(19-21-37-28(33)30-24-12-6-4-7-13-24)20-22-38-29(34)31-25-14-8-5-9-15-25;/h4-16H,3,17-22H2,1-2H3,(H,30,33)(H,31,34);1H |
InChI Key |
XNTKAUVCFYTMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride typically involves multiple steps, starting with the preparation of the phenethyl backbone. This is followed by the introduction of ethoxy and methoxy groups through etherification reactions. The final step involves the formation of the iminodi- and dicarbanilate groups through condensation reactions with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on molecular features, physicochemical properties, and biological activities.
Structural Comparisons
Key Structural Differences :
- The target compound distinguishes itself via ethoxy/methoxy substituents on the phenethyl group, enhancing steric bulk and electronic effects compared to unsubstituted analogs .
- Unlike propanediol-based derivatives (e.g., 3-piperidino-1,2-propanediol dicarbanilate), the ethanolamine backbone may confer higher solubility in polar solvents .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for drug delivery. However, the ethoxy/methoxy substituents may increase lipophilicity, balancing solubility and membrane permeability .
- Stability: Carbanilate esters are prone to hydrolysis under acidic or basic conditions, a trait shared with similar compounds (e.g., 3-piperidino-1,2-propanediol dicarbanilate) .
Toxicity and Regulatory Considerations
- Aquatic Toxicity: Diethanolamine (DEA), a structural component, shows moderate aquatic toxicity. The bulky aromatic groups in the target compound may reduce this risk by limiting bioavailability .
- Regulatory Status : Similar compounds (e.g., DEA) are regulated under SARA and CERCLA, indicating stringent handling requirements for the target compound’s precursors .
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